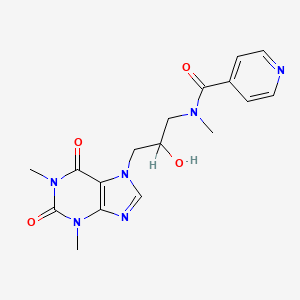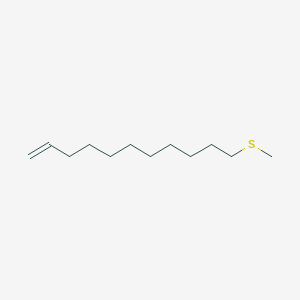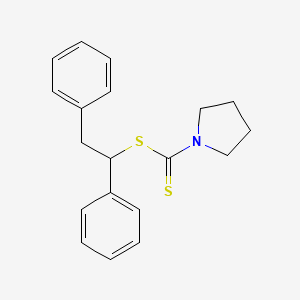![molecular formula C24H40ClNO4S B14476614 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride CAS No. 66142-13-0](/img/structure/B14476614.png)
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is a complex organic compound that features a phenoxy group substituted with a butane-1-sulfonylamino group and a tetradecanoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy group is first functionalized with a butane-1-sulfonylamino group through a nucleophilic substitution reaction. This intermediate is then reacted with tetradecanoyl chloride under conditions that promote the formation of the final product. Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonylamino and acyl chloride groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The acyl chloride moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the acyl chloride group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Water or aqueous bases like sodium hydroxide can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while hydrolysis of the acyl chloride results in a carboxylic acid.
Scientific Research Applications
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride involves its interaction with specific molecular targets. The sulfonylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acyl chloride moiety can also react with amines or alcohols, forming stable amide or ester linkages.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}acetyl chloride
- 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}hexadecanoyl chloride
Uniqueness
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is unique due to its specific combination of functional groups and chain length
Properties
CAS No. |
66142-13-0 |
|---|---|
Molecular Formula |
C24H40ClNO4S |
Molecular Weight |
474.1 g/mol |
IUPAC Name |
2-[4-(butylsulfonylamino)phenoxy]tetradecanoyl chloride |
InChI |
InChI=1S/C24H40ClNO4S/c1-3-5-7-8-9-10-11-12-13-14-15-23(24(25)27)30-22-18-16-21(17-19-22)26-31(28,29)20-6-4-2/h16-19,23,26H,3-15,20H2,1-2H3 |
InChI Key |
IXEAUJUALRUZIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)Cl)OC1=CC=C(C=C1)NS(=O)(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate](/img/structure/B14476539.png)

![Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B14476546.png)

![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)
![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)

![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)

